N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine
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Overview
Description
N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of a fluorine atom at the 6-position of the benzimidazole ring and a hydroxylamine group at the 2-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-2-nitroaniline with hydroxylamine hydrochloride in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures to facilitate the reduction and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets. Additionally, the benzimidazole ring can interact with DNA and RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1H-benzo[d]imidazol-2-yl)hydroxylamine
- N-(6-Bromo-1H-benzo[d]imidazol-2-yl)hydroxylamine
- N-(6-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine
Uniqueness
N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6FN3O |
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Molecular Weight |
167.14 g/mol |
IUPAC Name |
N-(6-fluoro-1H-benzimidazol-2-yl)hydroxylamine |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-2-5-6(3-4)10-7(9-5)11-12/h1-3,12H,(H2,9,10,11) |
InChI Key |
JVMBYWLXPIAWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)NO |
Origin of Product |
United States |
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